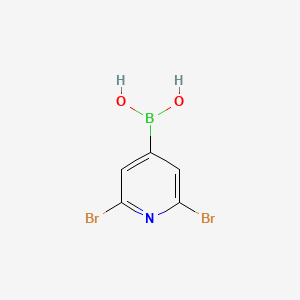

2,6-Dibromopyridine-4-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dibromopyridine-4-boronic acid is an organoboron compound with the molecular formula C5H4BBr2NO2. It is a derivative of pyridine, where the 2 and 6 positions are substituted with bromine atoms, and the 4 position is substituted with a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromopyridine-4-boronic acid typically involves the following steps:

-

Halogen-Metal Exchange and Borylation: For example, 2,6-dibromopyridine can be treated with n-butyllithium to form the corresponding lithium intermediate, which is then reacted with a boron reagent like trimethyl borate to yield this compound .

-

Palladium-Catalyzed Cross-Coupling: : Another common method involves the palladium-catalyzed cross-coupling of 2,6-dibromopyridine with a boron reagent such as bis(pinacolato)diboron. This reaction is typically carried out in the presence of a palladium catalyst and a base under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Large-scale production may involve continuous flow processes to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dibromopyridine-4-boronic acid undergoes various types of chemical reactions, including:

-

Suzuki-Miyaura Cross-Coupling: : This is the most common reaction involving this compound. It couples with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds .

-

Oxidation and Reduction: : While less common, this compound can undergo oxidation and reduction reactions under specific conditions. For example, it can be oxidized to form corresponding boronic acids or reduced to form boranes .

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate, palladium(0) complexes.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 2,6-Dibromopyridine-4-boronic acid can be categorized into several key areas:

Organic Synthesis

- Suzuki-Miyaura Cross-Coupling Reactions : This compound is extensively used in Suzuki-Miyaura reactions to form carbon-carbon bonds, crucial for synthesizing complex organic molecules . The reaction mechanism involves:

- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide.

- Transmetalation : The boronic acid group transfers to the palladium complex.

- Reductive Elimination : This step produces the desired biaryl product while regenerating the palladium catalyst.

Medicinal Chemistry

- Drug Development : Boronic acids are increasingly recognized for their potential as pharmaceutical agents. They serve as enzyme inhibitors and have applications in cancer therapy due to their ability to target specific biological pathways . For example, compounds derived from this compound have been explored for their efficacy against various diseases by forming critical biaryl structures necessary for drug activity.

Material Science

- Polymer Production : This compound can be utilized in creating polymers with specific properties through cross-coupling reactions. Its ability to link different molecular units makes it valuable in developing advanced materials.

Case Studies

- Biologically Active Compounds : Research has shown that derivatives of this compound can inhibit g-secretase activity, which is relevant in Alzheimer's disease treatment. These compounds were synthesized via Suzuki-Miyaura reactions and demonstrated significant biological activity .

- Enzyme Inhibitors : A study highlighted the use of boronic acids in designing potent enzyme inhibitors. The structural features of boronic acids allow them to mimic natural substrates effectively, enhancing their binding affinity and selectivity .

- Pharmaceutical Applications : The compound has been incorporated into various drug candidates undergoing clinical trials. Its role as a building block for synthesizing complex pharmaceuticals has garnered attention due to its favorable pharmacokinetic properties .

Wirkmechanismus

The primary mechanism by which 2,6-Dibromopyridine-4-boronic acid exerts its effects is through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid group of this compound transfers to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromopyridine: A simpler analog with only one bromine substituent.

2,5-Dibromopyridine: Another analog with bromine substituents at the 2 and 5 positions.

Uniqueness

2,6-Dibromopyridine-4-boronic acid is unique due to its dual bromine substituents and boronic acid group, which provide high reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions. This makes it a valuable reagent for synthesizing complex organic molecules with high precision .

Biologische Aktivität

2,6-Dibromopyridine-4-boronic acid (DBPBA) is a boronic acid derivative of pyridine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes two bromine atoms at the 2 and 6 positions of the pyridine ring and a boronic acid functional group at the 4 position. This article explores the biological activity of DBPBA, focusing on its anticancer, antimicrobial, and antioxidant properties, as well as its mechanisms of action based on recent research findings.

- Molecular Formula : C5H4BBr2NO2

- Molecular Weight : 237.81 g/mol

- Structure : The compound features a pyridine ring with two bromine substituents and a boronic acid group, which enhances its reactivity in various chemical reactions.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of DBPBA on various cancer cell lines. Notably, it has been shown to exhibit significant anticancer properties against prostate cancer cells (PC-3).

Case Study: Cytotoxicity in Prostate Cancer Cells

In one study, DBPBA was tested alongside other boronic compounds for their effects on PC-3 cells. The results indicated that at concentrations of 5 µM, DBPBA reduced cell viability to approximately 33%, while healthy L929 fibroblast cells maintained a viability of around 95% after treatment. This selective toxicity suggests that DBPBA may effectively target cancerous cells while sparing normal cells .

| Compound | Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |

|---|---|---|---|

| DBPBA | 5 | 33 | 95 |

| B5 (control) | 5 | 44 | 71 |

Antimicrobial Activity

DBPBA has also demonstrated promising antimicrobial properties against various bacterial strains. In particular, studies have indicated its effectiveness against Staphylococcus aureus and other pathogens.

Antimicrobial Efficacy

The inhibition zones produced by DBPBA against common microorganisms were measured, showing diameters ranging from 7 to 13 mm. This indicates moderate antimicrobial activity, which could be further explored for therapeutic applications .

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Candida albicans | 7 |

Antioxidant Activity

The antioxidant properties of DBPBA were evaluated using various assays, including DPPH and ABTS methods. The compound exhibited significant antioxidant activity comparable to standard antioxidants like α-Tocopherol.

Antioxidant Assay Results

In the DPPH assay, DBPBA showed an inhibition percentage of approximately 70% at a concentration of 100 µM, indicating strong free radical scavenging ability .

| Assay Type | Inhibition Percentage (%) at 100 µM |

|---|---|

| DPPH | 70 |

| ABTS | 65 |

The biological activities of DBPBA can be attributed to its ability to interact with specific molecular targets within cells. The boronic acid moiety is known to form reversible covalent bonds with diols in biomolecules, which may disrupt cellular pathways involved in cancer proliferation and microbial resistance . Additionally, the presence of bromine atoms may enhance the compound's lipophilicity and cellular uptake.

Eigenschaften

IUPAC Name |

(2,6-dibromopyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBr2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFBYDLBSSITNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)Br)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBr2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.